molecular formula C22H21F2N3O4S2 B2411637 N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251617-30-7

N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2411637
CAS No.: 1251617-30-7
M. Wt: 493.54
InChI Key: HYSSZQLWLJEUGY-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide: is a complex organic compound that features a combination of fluorinated aromatic rings, a piperazine moiety, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Coupling with the Fluorinated Phenyl Ring: The final coupling step involves the reaction of the intermediate with 3,4-difluoroaniline under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenated intermediates can react with nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound may interact with specific proteins or enzymes, making it a candidate for drug development. Its fluorinated aromatic rings and piperazine moiety are common features in many bioactive molecules.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. It might act as an inhibitor or modulator of certain biological pathways, making it useful in the treatment of diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The fluorinated phenyl rings and piperazine moiety could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
  • N-(3,4-difluorophenyl)-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Uniqueness

The unique combination of fluorinated aromatic rings, a piperazine moiety, and a thiophene ring distinguishes this compound from others. The presence of the methoxy group on the phenyl ring can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O4S2/c1-31-17-4-2-3-16(14-17)26-8-10-27(11-9-26)33(29,30)20-7-12-32-21(20)22(28)25-15-5-6-18(23)19(24)13-15/h2-7,12-14H,8-11H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSSZQLWLJEUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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